molecular formula C6H4BClF2O2 B1587615 (5-Chloro-2,4-difluorophenyl)boronic acid CAS No. 911645-24-4

(5-Chloro-2,4-difluorophenyl)boronic acid

Cat. No. B1587615
M. Wt: 192.36 g/mol
InChI Key: NEZHJPAWXWRHBO-UHFFFAOYSA-N
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Description

“(5-Chloro-2,4-difluorophenyl)boronic acid” is an organoboron compound used in organic synthesis and medicinal chemistry. It has a CAS Number of 911645-24-4 and a molecular weight of 192.36 . This compound is a versatile reagent that has been used in a variety of synthetic transformations.


Synthesis Analysis

This compound has been used in Suzuki-Miyaura cross-coupling reactions, Heck-Mizoroki reactions, and Stille reactions. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .


Molecular Structure Analysis

The molecular formula of “(5-Chloro-2,4-difluorophenyl)boronic acid” is C6H4BClF2O2 . The InChI key is NEZHJPAWXWRHBO-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(5-Chloro-2,4-difluorophenyl)boronic acid” has been used in various synthetic transformations, including Suzuki-Miyaura cross-coupling reactions, Heck-Mizoroki reactions, and Stille reactions. It has also been used as a reagent in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .


Physical And Chemical Properties Analysis

“(5-Chloro-2,4-difluorophenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids and their derivatives play a crucial role in catalysis and organic synthesis. They are essential components in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. This is exemplified by research that developed a new palladium precatalyst allowing for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids, indicating the utility of boronic acids in synthesizing complex organic molecules (Kinzel, Zhang, & Buchwald, 2010).

Sensing Applications

Boronic acids have found applications in sensing due to their ability to form reversible covalent bonds with diols and other Lewis bases. This property is utilized in the development of sensors for various analytes, including sugars and fluoride ions. For example, boric-acid-functional lanthanide metal-organic frameworks have been used for selective ratiometric fluorescence detection of fluoride ions, showcasing the potential of boronic acids in environmental and biological sensing applications (Yang, Wang, Wang, & Yin, 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(5-chloro-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZHJPAWXWRHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396160
Record name (5-Chloro-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2,4-difluorophenyl)boronic acid

CAS RN

911645-24-4
Record name (5-Chloro-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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